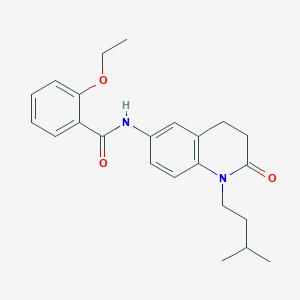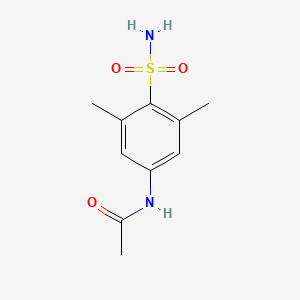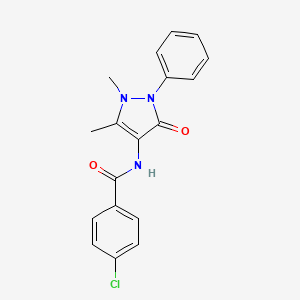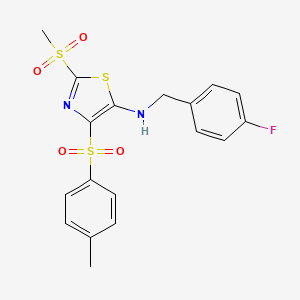![molecular formula C10H15N3O2 B2872063 4-[4-(Hydroxymethyl)piperidin-1-yl]-1H-pyrimidin-6-one CAS No. 1603127-91-8](/img/structure/B2872063.png)
4-[4-(Hydroxymethyl)piperidin-1-yl]-1H-pyrimidin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed. For example, the molecular structure, vibrational spectra, NBO and UV-spectral analysis of 4-Hydroxypiperidine have been studied . The InChI code for “4-[4-(hydroxymethyl)piperidin-1-yl]benzonitrile” is 1S/C13H16N2O/c14-9-11-1-3-13 (4-2-11)15-7-5-12 (10-16)6-8-15/h1-4,12,16H,5-8,10H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, “4-[4-(hydroxymethyl)piperidin-1-yl]benzonitrile” has a molecular weight of 216.28 and a melting point of 149 - 151 . “4- { [4- (hydroxymethyl)piperidin-1-yl]methyl}benzoic acid” has a molecular weight of 249.31 .Scientific Research Applications
Crystalline Structures and Molecular Conformation
Research has explored the crystalline forms of compounds structurally related to 4-[4-(Hydroxymethyl)piperidin-1-yl]-1H-pyrimidin-6-one, such as risperidone, which exhibit specific molecular conformations beneficial for understanding drug-receptor interactions and pharmaceutical formulations (Wang, Zhou, & Hu, 2006). Another study on paliperidonium nitrate highlighted how specific ring conformations contribute to the compound's stability and interactions within a crystal lattice (Ge & Luo, 2012).
Synthetic Methods and Chemical Reactions
Advancements in synthetic chemistry have led to efficient methods for producing pyrimidine imines and thiazolidinones, showing significant antibacterial activity, indicating potential therapeutic applications (Merugu, Ramesh, & Sreenivasulu, 2010). Furthermore, novel synthetic routes have been developed for dihydropyridines and pyrimidinones, which are crucial for medicinal chemistry and drug development (Vijayakumar, Karthikeyan, & Sarveswari, 2014).
Drug Metabolism and Pharmacokinetics
A comprehensive study on the metabolism of flumatinib, an antineoplastic tyrosine kinase inhibitor, highlighted the metabolic pathways and pharmacokinetic profiles of compounds containing the pyrimidin-6-one moiety, essential for optimizing drug efficacy and safety (Gong, Chen, Deng, & Zhong, 2010). Another study focused on the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase inhibitor, providing insights into the elimination pathways and metabolic stability of related compounds (Sharma, Sun, Piotrowski, Ryder, Doran, Dai, & Prakash, 2012).
Antimicrobial and Antiproliferative Activities
Compounds derived from 4-[4-(Hydroxymethyl)piperidin-1-yl]-1H-pyrimidin-6-one have been evaluated for their antimicrobial properties, with some showing significant activity against a range of bacterial and fungal species, indicating potential as new antimicrobial agents (Imran, Alam, & Abida, 2016). Additionally, derivatives have been synthesized and tested for their antiproliferative effect against human cancer cell lines, with certain compounds exhibiting promising anticancer activities (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Safety and Hazards
The safety and hazards associated with similar compounds have been documented. For instance, “4-[4-(hydroxymethyl)piperidin-1-yl]benzonitrile” has hazard statements H302, H312, H332 and precautionary statements P260, P270, P280, P402 + P404 . “4- { [4- (hydroxymethyl)piperidin-1-yl]methyl}benzoic acid” has hazard statements H302, H315, H319, H335 and precautionary statements P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mechanism of Action
Target of Action
It is known that piperidine derivatives are present in more than twenty classes of pharmaceuticals , suggesting a wide range of potential targets.
Mode of Action
Piperidine derivatives, in general, are known to interact with their targets in various ways, leading to different biological effects . For instance, some piperidine derivatives have been found to inhibit certain enzymes or receptor activities .
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biochemical pathways due to their diverse pharmacological activities .
Pharmacokinetics
The pharmacokinetic properties of piperidine derivatives can vary widely depending on their chemical structure .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of piperidine derivatives .
properties
IUPAC Name |
4-[4-(hydroxymethyl)piperidin-1-yl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c14-6-8-1-3-13(4-2-8)9-5-10(15)12-7-11-9/h5,7-8,14H,1-4,6H2,(H,11,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VERUSCLTQKZFIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=CC(=O)NC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(2,5-Dioxopyrrolidin-1-yl)methyl]-N-(3-phenylpropyl)azetidine-1-carboxamide](/img/structure/B2871985.png)
![2-(4-tert-butylphenyl)-N-(2,4-dimethoxyphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2871986.png)

![1-ethyl-2,4-dioxo-7-(propan-2-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2871989.png)


![(1E)-[1-(3-ethyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]hydrazine](/img/structure/B2871993.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2871995.png)

![7-(3,4-dimethoxyphenyl)-1,3-dimethyl-5-((2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2872000.png)
![2-[4-(5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol](/img/structure/B2872002.png)